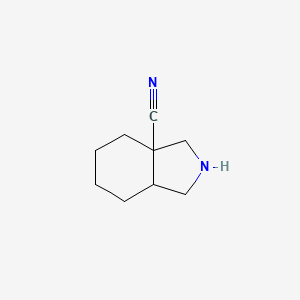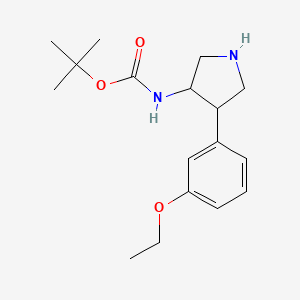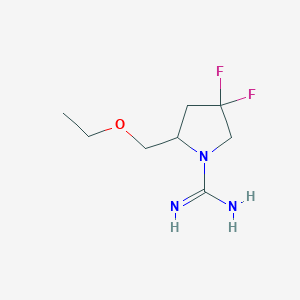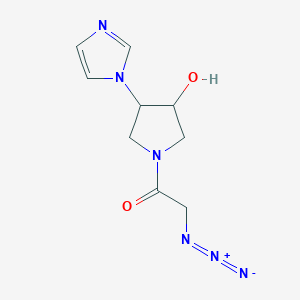
2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one
説明
“2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not provided in the available resources.科学的研究の応用
Synthesis and Biological Activity
- Research on the synthesis of heterocyclic derivatives from imidazole, including compounds related to the query chemical, has been conducted. These compounds have been studied for their biological activity against various bacteria (Saadi, 2018).
DNA Binding and Cytotoxicity Studies
- Studies on Cu(II) complexes of tridentate ligands, which are structurally related to the query compound, have shown good DNA binding propensity and exhibited low toxicity for different cancer cell lines (Kumar et al., 2012).
Novel Synthesis Approaches
- A one-pot synthesis of chromeno-imidazo-pyridinone derivatives was developed, indicating the versatility of compounds structurally similar to the query chemical in synthetic chemistry (Lakhdari et al., 2018).
Characterization and Analysis
- Research has been done on the sensitive determination of a novel bisphosphonate in plasma, urine, and bone, which includes analysis techniques that could be applicable to compounds like the query chemical (Usui et al., 1994).
Synthesis of Azole Derivatives
- The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles, closely related to the query compound, has been reported, emphasizing the importance of such structures in medicinal chemistry (Zhersh et al., 2013).
作用機序
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They form the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. Generally, these compounds can interact with their targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole-containing compounds can affect a wide range of biochemical pathways. For example, they can inhibit the synthesis of certain proteins, interfere with cell signaling pathways, or disrupt the function of enzymes .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary greatly. Factors such as the compound’s solubility, stability, and metabolism can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of imidazole-containing compounds can include a variety of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action of imidazole-containing compounds can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
2-azido-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including histidine kinases and cytochrome P450 enzymes. These interactions are primarily mediated through the imidazole ring, which can coordinate with metal ions in the active sites of these enzymes. The azido group in the compound can also participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a ligand for transcription factors that bind to imidazole-containing molecules. Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to altered levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them depending on the context. The imidazole ring can form hydrogen bonds and coordinate with metal ions, stabilizing the enzyme-substrate complex. The azido group can undergo cycloaddition reactions, forming covalent bonds with biomolecules and altering their function. These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and apoptosis. Threshold effects have been observed, where small changes in dosage can lead to significant differences in biological outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and histidine kinases, affecting their activity and altering metabolic flux. The compound can also influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes. These interactions can have broad implications for cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the imidazole ring can interact with nuclear receptors, directing the compound to the nucleus. These localization patterns can affect the compound’s function and its interactions with other biomolecules .
特性
IUPAC Name |
2-azido-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-13-12-3-9(17)15-4-7(8(16)5-15)14-2-1-11-6-14/h1-2,6-8,16H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSQFZVCSDWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN=[N+]=[N-])O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
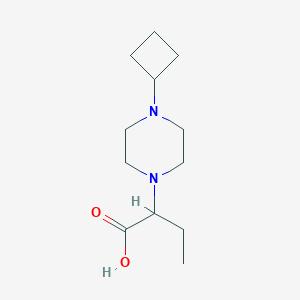
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)


![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)


